ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its chemical properties and potential applications. The presence of the phenylethenyl group and the ethyl ester functionality further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazines with nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring. This step may involve the use of formamide or other formylating agents.
Introduction of Substituents: The phenylethenyl and propyl groups are introduced through various substitution reactions. The phenylethenyl group can be added via a Heck reaction, while the propyl group can be introduced through alkylation.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylethenyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted triazolopyrimidines .
Scientific Research Applications
Ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, such as NF-kB and ATF4 proteins.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
Similar Compounds: Compounds such as ethyl 7-hydroxy-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and 7-aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness: The presence of the phenylethenyl group and the specific substitution pattern in this compound provides unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O2/c1-3-8-15-17(18(24)25-4-2)16(23-19(22-15)20-13-21-23)12-11-14-9-6-5-7-10-14/h5-7,9-13,16H,3-4,8H2,1-2H3,(H,20,21,22)/b12-11+ |
InChI Key |
QFSBWJUOPBANLE-VAWYXSNFSA-N |
Isomeric SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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